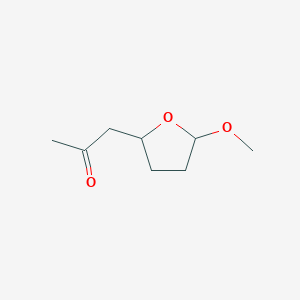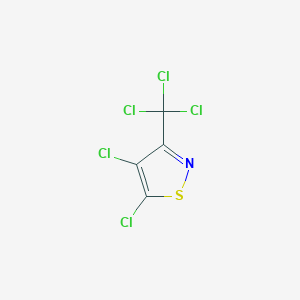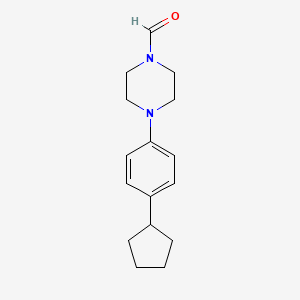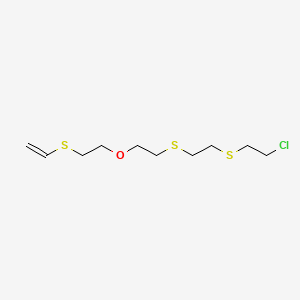![molecular formula C17H24O B14308670 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one CAS No. 112929-95-0](/img/structure/B14308670.png)
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a 2-(2,5-dimethylphenyl)propyl group at the second position. The presence of the dimethylphenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclohexanone with 2-(2,5-dimethylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2,4-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(3,5-Dimethylphenyl)propyl]cyclohexan-1-one
- 2-[2-(2,6-Dimethylphenyl)propyl]cyclohexan-1-one
Uniqueness
2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical, chemical, and biological properties compared to its similar compounds.
Eigenschaften
| 112929-95-0 | |
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2-[2-(2,5-dimethylphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H24O/c1-12-8-9-13(2)16(10-12)14(3)11-15-6-4-5-7-17(15)18/h8-10,14-15H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
JHERADDOHOZHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)CC2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









